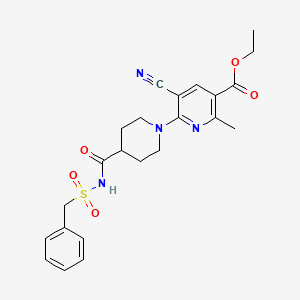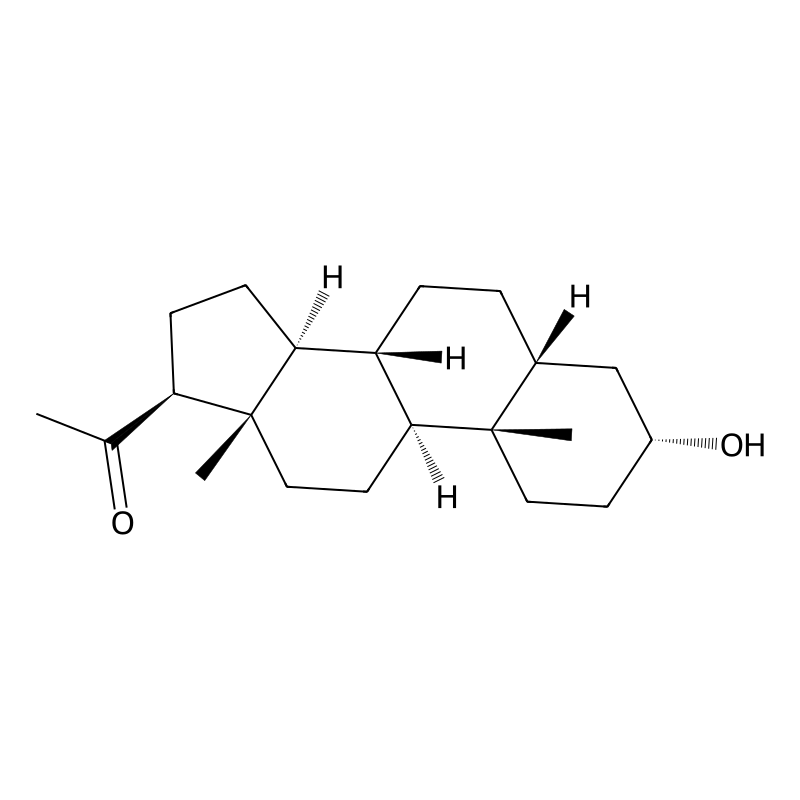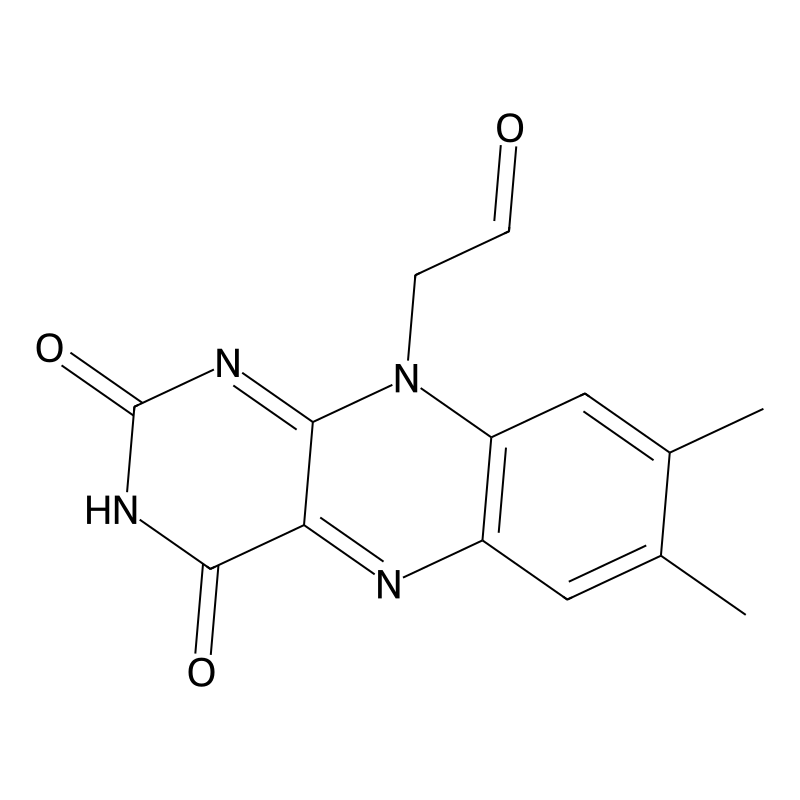AZD1283

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
P2Y12 Receptor Antagonist
Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate, also known as AZD1283, is a molecule researched for its potential as a P2Y12 receptor antagonist. P2Y12 receptors are found on platelets, which are blood cells involved in clotting. When activated, these receptors cause platelets to aggregate, forming clots. Antagonists are molecules that bind to receptors and block their activation. Therefore, AZD1283 was investigated for its ability to inhibit platelet aggregation and prevent thrombosis, a condition where blood clots form inside blood vessels [].
Drug Discovery and Optimization
Research suggests that AZD1283 served as a starting point for the development of new and improved P2Y12 receptor antagonists. Scientists optimized the structure of AZD1283 to create new molecules with more favorable drug-like properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles []. This research helped pave the way for the discovery of more effective antiplatelet medications.
Structural Information
The three-dimensional structure of AZD1283 bound to its target protein, the P2Y12 receptor, has been determined using X-ray crystallography. This information is valuable for understanding how the molecule interacts with the receptor at an atomic level and can be used to guide the design of even more potent and selective P2Y12 receptor antagonists [].
AZD1283, also known as 5-cyano-2-methylnicotinate, is a potent antagonist of the purinergic P2Y12 receptor. This compound has garnered attention due to its significant role in inhibiting platelet aggregation, making it a candidate for therapeutic applications in cardiovascular diseases. The P2Y12 receptor is crucial in mediating platelet activation and aggregation, which are key processes in thrombus formation. AZD1283 exhibits high affinity for this receptor, with an inhibitory concentration (IC50) of approximately 25 nM in GTPγS assays and 11 nM in radioligand binding assays .
AZD1283 is synthesized through an amide coupling reaction involving benzylsulfonamide and a precursor compound, leading to a yield of 79% when using carbonyldiimidazole as a coupling reagent . The compound's structure allows it to interact specifically with the P2Y12 receptor, blocking its activation by adenosine diphosphate (ADP), thereby preventing platelet aggregation.
The biological activity of AZD1283 has been extensively studied, particularly its effects on platelet function. In vitro studies demonstrate that AZD1283 effectively inhibits platelet aggregation induced by ADP. Furthermore, preclinical evaluations indicate its antithrombotic efficacy in animal models, such as the rat ferric chloride model, where it significantly reduced thrombus formation . The compound's ability to penetrate the blood-brain barrier has also been investigated, highlighting its potential implications in neuroinflammatory diseases due to the P2Y12 receptor's expression on human microglia .
The synthesis of AZD1283 involves several key steps:
- Amide Coupling: The initial step involves the reaction of a carboxylic acid derivative with an amine or sulfonamide.
- Reagents: Carbonyldiimidazole is commonly used as a coupling agent to facilitate this reaction.
- Purification: Following synthesis, purification techniques such as chromatography are employed to isolate AZD1283 with high purity.
This multi-kilogram-scale synthesis method has been developed to support further research and potential clinical applications .
AZD1283 primarily finds application in the field of cardiovascular medicine as an antiplatelet agent. Its antagonistic action on the P2Y12 receptor positions it as a potential treatment for conditions such as:
- Acute Coronary Syndrome: Preventing thrombus formation during acute events.
- Peripheral Artery Disease: Reducing risks associated with vascular occlusion.
- Neuroinflammatory Disorders: Potentially modulating microglial activity in neurodegenerative diseases.
Interaction studies have revealed that AZD1283 selectively binds to the P2Y12 receptor without significantly affecting other purinergic receptors. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum antiplatelet therapies. Additionally, radiolabeling studies have shown that AZD1283 can be effectively tracked within biological systems, providing insights into its pharmacokinetics and distribution .
AZD1283 shares structural and functional similarities with several other P2Y12 antagonists. Here are some notable compounds for comparison:
| Compound Name | Chemical Structure | IC50 (nM) | Unique Features |
|---|---|---|---|
| Clopidogrel | Thienopyridine derivative | 0.5 | Prodrug requiring metabolic activation |
| Ticagrelor | Cyclopentyltriazolopyrimidine | 0.1 | Reversible binding; faster onset of action |
| Prasugrel | Thienopyridine derivative | 0.5 | Prodrug; more potent than Clopidogrel |
Uniqueness of AZD1283:
- AZD1283 demonstrates a distinct mechanism of action with reversible binding characteristics and high specificity for the P2Y12 receptor.
- Its synthesis method allows for scalable production, making it suitable for extensive clinical testing.








